molecular formula C6H9ClN2O2 B2515720 3-(2-Chloroethyl)-1-methylimidazolidine-2,4-dione CAS No. 1152519-18-0

3-(2-Chloroethyl)-1-methylimidazolidine-2,4-dione

Cat. No.: B2515720
CAS No.: 1152519-18-0
M. Wt: 176.6
InChI Key: KGVZMEBGSZABMW-UHFFFAOYSA-N
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Description

3-(2-Chloroethyl)-1-methylimidazolidine-2,4-dione is a useful research compound. Its molecular formula is C6H9ClN2O2 and its molecular weight is 176.6. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Importance and Synthesis

The chemical nucleus of 3-(2-Chloroethyl)-1-methylimidazolidine-2,4-dione, particularly related to the broader family of imidazolidine-2,4-diones, has shown significant pharmacological importance. These compounds, including thiazolidinediones and imidazolidinediones, are foundational in medicinal chemistry due to their presence in various pharmaceuticals. Research highlights their vast biological potential against different diseases, underpinning the necessity for advanced synthesis methodologies, including green chemistry approaches, to develop these compounds sustainably (Santos, Silva, & Jones, 2018).

Antitumor Activity

Imidazole derivatives, including bis(2-chloroethyl)amino derivatives, exhibit notable antitumor activities. Their structure makes them candidates for the synthesis of compounds with various biological properties. This area of research has progressed, with some compounds advancing to preclinical testing stages, indicating a promising avenue for the development of new antitumor drugs (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

PTP 1B Inhibition for T2DM Management

The 2,4-thiazolidinedione (TZD) scaffold, a synthetic versatile structure explored for novel molecule discovery, has shown efficacy as PTP 1B inhibitors, addressing insulin resistance associated with Type 2 Diabetes Mellitus (T2DM). These findings point to the structural amendments and optimization of TZD scaffolds to enhance their activity profile against PTP 1B, with compounds exhibiting potent inhibitory activity (Verma, Yadav, & Thareja, 2019).

Medicinal Chemistry and Drug Discovery

The hydantoin scaffold, including imidazolidine-2,4-dione and its derivatives, plays a crucial role in drug discovery. Its structural characteristics, such as hydrogen bond acceptors and donors, facilitate a variety of therapeutic and agrochemical applications. Hydantoins and their hybrids showcase significant pharmacological activities, further underscoring their importance in the synthesis of non-natural amino acids and potential medical applications (Shaikh, Bhor, Dighe, & Kolhe, 2023).

Electrochemical Applications

The review of electrochemical technology utilizing haloaluminate room-temperature ionic liquids (RTILs) explores their potential in electroplating and energy storage. This research area, which has seen steady growth, demonstrates how RTILs and their mixtures can offer innovative solutions for electrochemical applications, benefiting from their unique properties such as high thermal and chemical stabilities (Tsuda, Stafford, & Hussey, 2017).

Properties

IUPAC Name

3-(2-chloroethyl)-1-methylimidazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2O2/c1-8-4-5(10)9(3-2-7)6(8)11/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGVZMEBGSZABMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)N(C1=O)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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